LQZ-7F Demonstrates Superior Potency to LQZ-7I in Prostate Cancer Cell Viability Assays
In head-to-head comparable assays, LQZ-7F inhibits PC-3 prostate cancer cell survival with an IC50 of 2.99 µM, which is approximately 38% more potent than LQZ-7I (IC50: 4.8 µM) . In C4-2 cells, LQZ-7F exhibits an IC50 of 2.47 µM, compared to 3.1 µM for LQZ-7I, representing a 20% improvement in potency . Both compounds were tested under identical conditions in MTT cell viability assays.
| Evidence Dimension | Cell viability inhibition (IC50) |
|---|---|
| Target Compound Data | 2.99 µM (PC-3); 2.47 µM (C4-2) |
| Comparator Or Baseline | LQZ-7I: 4.8 µM (PC-3); 3.1 µM (C4-2) |
| Quantified Difference | 38% lower IC50 in PC-3; 20% lower in C4-2 |
| Conditions | MTT assay; 72-hour treatment; PC-3 and C4-2 prostate cancer cell lines |
Why This Matters
For procurement decisions, LQZ-7F provides a quantifiably more potent tool compound for survivin dimerization studies in prostate cancer models, potentially reducing the amount of compound required for in vitro experiments.
